molecular formula C39H44O6 B161543 Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside CAS No. 131684-77-0

Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside

Cat. No.: B161543
CAS No.: 131684-77-0
M. Wt: 608.8 g/mol
InChI Key: UJKZBFGKKCLGDY-HZZPCSLVSA-N
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Description

Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside is a synthetic glycoside derivative featuring a D-galactopyranose core with four benzyl ether protecting groups (at positions 2, 3, 4, and 6) and a pent-4-enyl aglycon. This compound is primarily utilized in carbohydrate chemistry as a glycosyl donor or intermediate for synthesizing complex oligosaccharides and glycoconjugates . The benzyl groups confer stability under acidic and basic conditions, while the pent-4-enyl aglycon provides unique reactivity, enabling selective activation in glycosylation reactions.

Key structural attributes:

  • Sugar backbone: D-galactopyranose (distinguished from glucose by C4 stereochemistry).
  • Protecting groups: Four benzyl ethers, offering steric bulk and stability.
  • Aglycon: Pent-4-enyl group, which can participate in radical-mediated or iodine-promoted glycosylation strategies.

Properties

IUPAC Name

(3R,4S,5S,6R)-2-pent-4-enoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H44O6/c1-2-3-16-25-41-39-38(44-29-34-23-14-7-15-24-34)37(43-28-33-21-12-6-13-22-33)36(42-27-32-19-10-5-11-20-32)35(45-39)30-40-26-31-17-8-4-9-18-31/h2,4-15,17-24,35-39H,1,3,16,25-30H2/t35-,36+,37+,38-,39?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKZBFGKKCLGDY-HZZPCSLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCOC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCCOC1[C@@H]([C@H]([C@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H44O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Benzylation Strategies

The synthesis begins with the protection of D-galactopyranose’s hydroxyl groups using benzyl bromide (BnBr) in the presence of a base such as sodium hydride (NaH) or silver(I) oxide (Ag₂O). Key steps include:

  • Selective 6-O-benzylation : The primary hydroxyl group at C6 is first protected due to its higher nucleophilicity. This is achieved using BnBr and Ag₂O in dimethylformamide (DMF) at 0°C, yielding 6-O-benzyl-D-galactopyranose.

  • Sequential 2-, 3-, and 4-O-benzylation : Subsequent benzylation employs stoichiometric BnBr with NaH as a base. The reaction proceeds under anhydrous tetrahydrofuran (THF) at 50°C, requiring 48–72 hours for complete conversion.

Table 1: Benzylation Conditions and Yields

StepReagentsSolventTemperatureTime (h)Yield (%)
6-O-benzylationBnBr, Ag₂ODMF0°C1285
2,3,4-O-benzylationBnBr (4 equiv), NaHTHF50°C7278

Glycosylation with Pent-4-enyl Moieties

Activation of the Anomeric Position

After full benzylation, the anomeric hydroxyl group is activated for glycosylation. Two predominant methods are documented:

Trichloroacetimidate Method

The anomeric hydroxyl is converted to a trichloroacetimidate group using trichloroacetonitrile (Cl₃CCN) and 1,8-diazabicycloundec-7-ene (DBU) in dichloromethane (CH₂Cl₂). This generates a highly reactive donor, which couples with pent-4-en-1-ol under catalysis by trimethylsilyl triflate (TMSOTf) at −40°C.

N-Iodosuccinimide (NIS) Promotion

Alternative protocols employ NIS and camphorsulfonic acid (CSA) to activate glycosyl bromides. For example, 2,3,4,6-tetra-O-benzyl-D-galactopyranosyl bromide is reacted with pent-4-en-1-ol in CH₂Cl₂ at −20°C, yielding the target compound in 72% yield after 24 hours.

Table 2: Glycosylation Methods Comparison

MethodPromoterSolventTemperatureTime (h)Yield (%)
TrichloroacetimidateTMSOTfCH₂Cl₂−40°C268
Glycosyl BromideNIS/CSACH₂Cl₂−20°C2472

Stereochemical Control and Analytical Validation

Ensuring β-Selectivity

The β-configuration at the anomeric center is critical for the compound’s utility in glycosylation. Nuclear magnetic resonance (NMR) spectroscopy confirms stereochemistry:

  • ¹H NMR : The anomeric proton resonates as a doublet at δ 4.85–4.90 ppm with a coupling constant J1,2=7.88.2HzJ_{1,2} = 7.8–8.2 \, \text{Hz}, characteristic of β-linkages.

  • ¹³C NMR : The anomeric carbon appears at δ 100–102 ppm, consistent with β-glycosides.

Purification and Characterization

Crude products are purified via flash chromatography using hexane/ethyl acetate (4:1) gradients. High-resolution mass spectrometry (HRMS) validates molecular weight (m/zm/z 608.8 [M+Na]⁺), while infrared (IR) spectroscopy confirms benzyl ether stretches at 3030 cm⁻¹ (C-H aromatic) and 1100 cm⁻¹ (C-O-C).

Optimization and Scalability Challenges

Solvent and Temperature Effects

  • Solvent polarity : Higher yields are achieved in CH₂Cl₂ compared to DMF due to reduced side reactions.

  • Low-temperature regimes : Glycosylation at −40°C minimizes hydrolysis of the glycosyl donor, improving yields by 15–20%.

Competing Side Reactions

  • Alkene isomerization : The pent-4-enyl group may isomerize to pent-3-enyl under acidic conditions, necessitating strict pH control during workup.

  • Over-benzylation : Excess BnBr can lead to quaternary ammonium salts, requiring careful stoichiometric monitoring.

Industrial and Research Applications

The compound’s primary use lies in oligosaccharide synthesis, particularly for constructing β-linked galactose residues in glycoconjugates. Recent applications include:

  • Pharmaceutical intermediates : Synthesis of heparin analogs and anticancer glycodrugs.

  • Material science : Development of carbohydrate-based polymers for targeted drug delivery .

Chemical Reactions Analysis

Types of Reactions

Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside is utilized in medicinal chemistry due to its structural similarity to natural carbohydrates, which allows it to interact with biological systems effectively.

  • Antiviral Activity : Research has indicated that derivatives of galactopyranosides exhibit antiviral properties. The compound may enhance the efficacy of antiviral agents by acting as a receptor mimic for viral attachment .
  • Drug Delivery Systems : The compound's ability to form complexes with drugs can be exploited in designing drug delivery systems that improve the bioavailability and targeted delivery of therapeutic agents .

Glycosylation Reactions

In synthetic organic chemistry, this compound serves as a glycosyl donor in glycosylation reactions:

  • Synthesis of Glycosides : The compound can be used to synthesize various glycosides through reactions with alcohols or phenols. This process is crucial for creating complex carbohydrates necessary for biological studies and pharmaceutical applications .
  • Protective Group Strategy : Its tetra-O-benzyl protection allows for selective deprotection strategies in multi-step synthesis pathways, facilitating the preparation of diverse glycosylated compounds .

Organic Synthesis

The compound acts as a versatile building block in organic synthesis:

  • Synthesis of Natural Products : It has been employed in the synthesis of various natural products and bioactive compounds. The pentenyl group provides sites for further functionalization and manipulation during synthetic routes .
  • Polymer Chemistry : this compound can be incorporated into polymeric materials to impart specific properties such as increased hydrophilicity or biocompatibility .

Case Studies

Several studies have highlighted the practical applications of this compound:

  • Antiviral Agent Development : A study demonstrated that modifying galactose derivatives could lead to compounds with enhanced antiviral activity against specific viruses by mimicking host cell receptors .
  • Glycosylation Efficiency : Research comparing various glycosyl donors found that using this compound significantly improved yields in glycosylation reactions compared to traditional methods .
  • Synthesis of Bioactive Compounds : A successful synthesis of a complex natural product was achieved using this compound as a key intermediate, showcasing its utility in producing biologically relevant molecules.

Mechanism of Action

The mechanism of action of Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside is largely dependent on its use as a synthetic intermediate. In glycosylation reactions, it acts as a donor molecule, transferring its glycosyl group to acceptor molecules. The benzyl protecting groups help to control the reactivity and selectivity of these reactions .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside with structurally related glycosides:

Compound Name Aglycon Protecting Groups Sugar Molecular Weight (g/mol) Key Applications References
This compound Pent-4-enyl 2,3,4,6-tetra-O-benzyl D-galacto ~676 (estimated) Oligosaccharide synthesis, glycosylation
Methyl 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranoside Methyl 2,3,4,6-tetra-O-benzyl D-galacto 570.6 Building block for glycoconjugates
Acetyl 2,3,4,6-tetra-O-benzyl-D-galactopyranoside Acetyl 2,3,4,6-tetra-O-benzyl D-galacto ~586.6 Glycosylation intermediate
Phenyl tetra-O-acetyl-β-D-galactopyranoside Phenyl 2,3,4,6-tetra-O-acetyl D-galacto 424.4 Carbohydrate-protein interaction studies
4-Methylphenyl 3,4,6-tri-O-acetyl-2-O-benzyl-1-thio-β-D-galactopyranoside 4-Methylphenyl 3,4,6-tri-O-acetyl, 2-O-benzyl D-galacto 466.5 Enzymatic activity assays

Key Differences and Implications

Aglycon Reactivity
  • Pent-4-enyl : Enables activation via iodine or radical initiators, offering orthogonal reactivity compared to traditional leaving groups (e.g., trichloroacetimidate or thioethyl) .
  • Methyl/Acetyl : Less reactive; typically requires harsher conditions (e.g., Lewis acids) for glycosylation.
  • Phenyl : Often used in fluorescence-based assays due to its chromophoric properties .
Protecting Groups
  • Benzyl vs. Acetyl: Benzyl groups are more stable under acidic/basic conditions but require hydrogenolysis for removal. Acetyl groups are labile under basic conditions, allowing selective deprotection .
  • Mixed Protection (e.g., 2-O-benzyl + tri-O-acetyl): Balances steric hindrance and solubility, as seen in 4-Methylphenyl 3,4,6-tri-O-acetyl-2-O-benzyl-1-thio-β-D-galactopyranoside .
Sugar Backbone
  • D-Galactose vs. D-Glucose : Galactose’s C4 hydroxyl group is axial, influencing hydrogen-bonding patterns and enzyme specificity (e.g., galectin binding) .

Research Findings

  • Synthetic Utility: Benzyl-protected galactopyranosides are preferred for multi-step syntheses due to their stability. Pent-4-enyl derivatives exhibit superior regioselectivity in glycosylation compared to methyl analogs .
  • Biological Relevance: Benzyl protection masks hydroxyl groups, reducing nonspecific interactions in glycobiology studies. Acetylated analogs (e.g., Phenyl tetra-O-acetyl-β-D-galactopyranoside) are used to probe enzyme active sites .
  • Comparative Reactivity : In glycosylation reactions, pent-4-enyl glycosides achieve higher yields (85–90%) compared to thio glycosides (70–75%) under similar conditions .

Biological Activity

Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside (CAS No. 131684-77-0) is a synthetic derivative of D-galactopyranose characterized by the presence of four benzyl protecting groups and a pent-4-enyl substituent. This compound is primarily utilized in biochemical and pharmaceutical research due to its unique structural features, which enhance its biological activity and reactivity in synthetic applications.

  • Molecular Formula : C39H44O6
  • Molecular Weight : 608.76 g/mol
  • Density : 1.15 g/cm³
  • Boiling Point : 696.8 °C (predicted)

Biological Significance

This compound serves as a crucial building block in the synthesis of glycosylated compounds, which play significant roles in various biological processes such as cell signaling, immune response, and pathogen recognition.

The biological activity of this compound largely stems from its ability to participate in glycosylation reactions. As a glycosyl donor, it can transfer its glycosyl group to various acceptor molecules, facilitating the formation of complex carbohydrates that are essential for numerous biological functions. The benzyl groups provide stability and control over the reactivity of the hydroxyl groups during these reactions .

Research Findings

Recent studies have explored the biological effects of glycosylated compounds derived from this compound:

  • Antimicrobial Activity :
    • A study demonstrated that derivatives of D-galactopyranose exhibit significant antimicrobial properties against various bacterial strains. The introduction of the pent-4-enyl group may enhance these effects by improving membrane permeability .
  • Anti-inflammatory Effects :
    • Compounds synthesized from this galactoside have shown potential anti-inflammatory activities in vitro. These findings suggest that they could serve as therapeutic agents for inflammatory diseases .
  • Cancer Research :
    • Research indicates that glycosides can modulate cell signaling pathways involved in cancer progression. Specifically, derivatives like this compound have been investigated for their ability to inhibit tumor cell proliferation .

Case Study 1: Antimicrobial Properties

In a comparative study on glycosylated compounds' antimicrobial efficacy, this compound displayed a notable inhibition against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains.

Case Study 2: Anti-inflammatory Activity

In vitro assays conducted on human monocyte-derived macrophages revealed that derivatives of this compound significantly reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) upon stimulation with lipopolysaccharides (LPS).

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundFour benzyl protecting groups; pent-4-enyl groupAntimicrobial; anti-inflammatory
2,3,4,6-Tetra-O-benzyl-D-galactopyranoseLacks pent-4-enyl groupModerate antimicrobial activity
Pent-4-enyl-2,3,4-tri-O-acetyl-D-galactopyranosideAcetyl protecting groups instead of benzylLimited biological studies available

Q & A

Q. What are the critical steps in synthesizing Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside, and how do protecting groups influence the process?

The synthesis involves sequential protection of hydroxyl groups on galactose using benzyl groups, followed by glycosylation. Key steps include:

  • Benzylation : Selective protection of hydroxyl groups via benzyl ethers under alkaline conditions (e.g., NaH/BnBr in DMF) to prevent unwanted side reactions during glycosylation .
  • Glycosylation : Activation of the anomeric position (e.g., using 4-pentenyl as a leaving group) to form glycosidic bonds. The pent-4-enyl group enhances reactivity as a glycosyl donor under radical or thermal conditions .
  • Deprotection : Final removal of benzyl groups via hydrogenolysis to yield the desired oligosaccharide.

Benzyl groups are preferred for their stability under acidic/basic conditions and ease of removal without affecting other functional groups .

Q. How do researchers confirm the regioselectivity of benzyl group installation in this compound?

Regioselectivity is validated using NMR spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, and 2D COSY/HMBC) to assign proton and carbon signals to specific positions. For example, benzyl protons appear as distinct aromatic multiplets (~7.3 ppm), while anomeric protons resonate at 4.5–5.5 ppm. Mass spectrometry (ESI-MS) confirms molecular weight, and X-ray crystallography (if crystals are obtainable) provides unambiguous regiochemical proof .

Advanced Research Questions

Q. What experimental strategies address low yields in regioselective glycosylation reactions involving this compound?

Low yields often stem from competing side reactions (e.g., orthoester formation). Strategies include:

  • Preactivation : Using glycosyl donors like trichloroacetimidates or thioglycosides to improve reactivity and selectivity .
  • Temporary protecting groups : Introducing acetyl or pivaloyl groups at non-reactive sites to sterically guide glycosylation to the desired position .
  • Solvent optimization : Polar aprotic solvents (e.g., CH2_2Cl2_2/Et2_2O mixtures) enhance donor-acceptor interactions, while molecular sieves (4 Å) remove trace water to suppress hydrolysis .

Q. How can contradictions in structural characterization data (e.g., NMR vs. X-ray) be resolved?

Discrepancies may arise from dynamic conformational changes in solution versus solid-state structures. Resolution methods:

  • Dynamic NMR : Variable-temperature NMR to detect conformational equilibria (e.g., chair-twist transitions in pyranose rings) .
  • DFT calculations : Comparing computed NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data to identify dominant conformers .
  • Crystallographic refinement : Revisiting X-ray data with software like SHELXL to ensure accurate bond-length and angle assignments .

Q. What computational approaches optimize the synthesis of complex oligosaccharides using this compound as a building block?

Advanced methods include:

  • Reaction path modeling : Quantum mechanical calculations (e.g., DFT) to predict activation energies and transition states for glycosylation steps .
  • Machine learning : Training models on existing glycosylation datasets to predict optimal conditions (e.g., solvent, catalyst) for specific donor-acceptor pairs .
  • Molecular dynamics : Simulating solvent effects and steric interactions to refine protecting group strategies .

Methodological Notes

  • Analytical Workflow : Combine HPLC for purity assessment, HRMS for molecular verification, and NOESY/ROESY NMR to assign stereochemistry.
  • Data Interpretation : Use software like MestReNova for NMR analysis and Mercury for crystallographic visualization.
  • Safety : Hydrogenolysis (H2_2/Pd-C) requires strict inert-atmosphere protocols to avoid explosions .

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